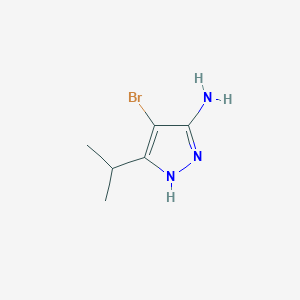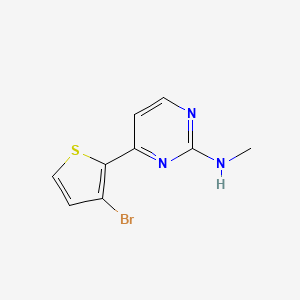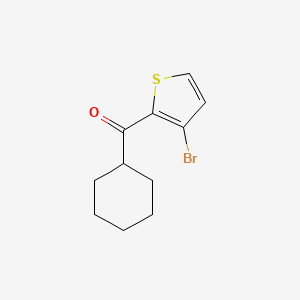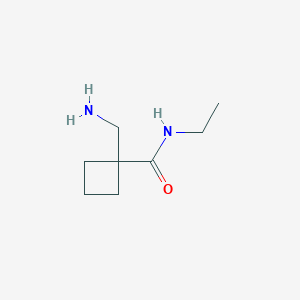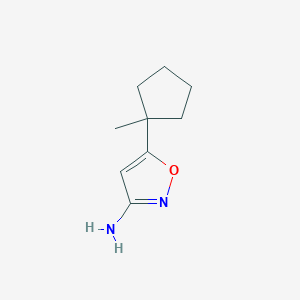
7-Fluoro-3-methyl-2,3-dihydro-1H-indol-2-one
説明
7-Fluoro-3-methyl-2,3-dihydro-1H-indol-2-one is a useful research compound. Its molecular formula is C9H8FNO and its molecular weight is 165.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Catalytic Activity and Biological Evaluation
- A study highlighted the synthesis of indole derivatives utilizing nickel ferrite nanoparticles, focusing on their antioxidant and antimicrobial activities. This research demonstrates the potential of fluoroindole compounds in medicinal chemistry, particularly their role in developing new therapeutic agents with antimicrobial properties (Rao et al., 2019).
Molecular Interactions and Pharmaceutical Properties
- Another investigation into indole derivatives, including the 4-fluoro derivative, showed significant interaction with the HIV surface protein gp120, highlighting the relevance of fluoroindole compounds in the design of novel HIV-1 attachment inhibitors (Wang et al., 2003).
Surface Chemistry and Hydrogen Bonding
- Research on self-assembled monolayers of isatin derivatives, including 7-fluoroisatin, on the Au(111) surface provided insights into the hydrogen bonding patterns of these molecules. This study is crucial for understanding the surface chemistry and molecular assembly of fluoroindole compounds (Silski et al., 2017).
Radiopharmaceutical Applications
- The development of [(18) F]T807, a radiopharmaceutical for imaging tau pathologies, involved the synthesis of fluorine-18 labeled fluoroindole derivatives. This research underscores the importance of fluoroindole compounds in creating diagnostic tools for neurodegenerative diseases (Shoup et al., 2013).
Antitumor Activities
- The synthesis and evaluation of 3-substituted-5-fluoro-1,2-dihydro-3H-indol-2-ones for their in vitro antitumor activities highlight the therapeutic potential of fluoroindole derivatives in cancer treatment. Some compounds exhibited significant inhibitory activity, suggesting their applicability in developing new anticancer drugs (Houxing, 2009).
作用機序
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in diverse biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways contribute to the compound’s diverse biological and clinical applications .
Result of Action
Given the diverse biological activities of indole derivatives, it can be inferred that the compound may have significant effects at the molecular and cellular levels .
生化学分析
Biochemical Properties
7-Fluoro-3-methyl-2,3-dihydro-1H-indol-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s interaction with these enzymes can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells. Additionally, this compound may interact with proteins involved in microbial cell wall synthesis, thereby exhibiting antimicrobial properties .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In cancer cells, it can inhibit cell proliferation and induce apoptosis by modulating cell signaling pathways and gene expression . The compound has been shown to affect key signaling pathways, such as the PI3K/Akt and MAPK pathways, which are critical for cell survival and proliferation. Additionally, this compound can influence cellular metabolism by altering the expression of genes involved in metabolic processes . This can lead to changes in cellular energy production and overall metabolic flux.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound can bind to the active sites of target enzymes, thereby inhibiting their activity and preventing the progression of biochemical reactions . This inhibition can result in the accumulation of substrates and the depletion of products, ultimately affecting cellular function. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . This can lead to changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other chemicals . Over time, this compound may degrade into different metabolites, which can have distinct biological activities. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth and reduction of microbial infections . At high doses, this compound can cause toxic or adverse effects, including damage to healthy tissues and organs . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites with different biological activities. These metabolic pathways can influence the compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion . Additionally, this compound can affect metabolic flux and metabolite levels, altering cellular energy production and overall metabolic balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . These interactions can influence the compound’s localization and accumulation in specific tissues, affecting its overall bioavailability and therapeutic efficacy . Additionally, this compound’s distribution can be influenced by factors such as tissue perfusion, binding affinity, and the presence of other competing molecules .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with transcription factors and modulate gene expression . Alternatively, the compound may accumulate in the mitochondria, affecting cellular energy production and apoptosis . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and therapeutic potential.
特性
IUPAC Name |
7-fluoro-3-methyl-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c1-5-6-3-2-4-7(10)8(6)11-9(5)12/h2-5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBVBGTZRPOVSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(C(=CC=C2)F)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-bromo-1-{1,9-dioxaspiro[5.5]undecan-4-yl}-1H-pyrazole](/img/structure/B1380263.png)
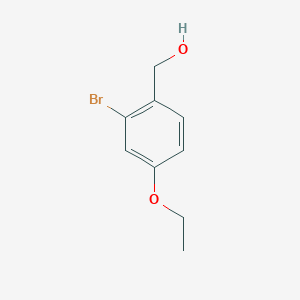
![3-{Bicyclo[3.1.0]hexan-3-yl}-1,2-oxazol-5-amine](/img/structure/B1380265.png)
![2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-amine](/img/structure/B1380269.png)

![2-[(5-amino-1H-1,3-benzodiazol-2-yl)(methyl)amino]-N-methylacetamide](/img/structure/B1380274.png)
![2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol](/img/structure/B1380275.png)
